1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a dimethylphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to form corresponding salts or esters.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid include other triazole derivatives, such as:
- 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
These compounds share the triazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-5-4-6-10(8(7)2)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITFXKBRKYKSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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